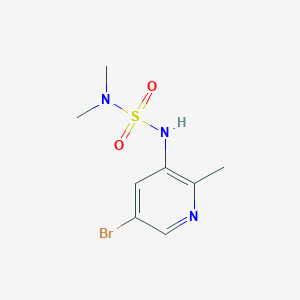

N'-(5-bromo-2-methylpyridin-3-yl)-N,N-dimethylsulfuric diamide

Description

N'-(5-Bromo-2-methylpyridin-3-yl)-N,N-dimethylsulfuric diamide is a sulfamide derivative featuring a pyridine ring substituted with bromine and methyl groups at the 5- and 2-positions, respectively. The dimethylsulfamide moiety (-N(SO₂)NH₂) is attached to the pyridine ring at the 3-position. For instance, N,N-dimethylsulfamide (CAS 3984-14-3) is a simpler analog with a molecular weight of 124.16 g/mol and serves as a foundational scaffold for sulfamide-based compounds .

Properties

IUPAC Name |

5-bromo-3-(dimethylsulfamoylamino)-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3O2S/c1-6-8(4-7(9)5-10-6)11-15(13,14)12(2)3/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVYNIDUWFGNDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)NS(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-bromo-2-methylpyridin-3-yl)-N,N-dimethylsulfuric diamide typically involves the following steps:

Bromination: The starting material, 2-methylpyridine, undergoes bromination to introduce a bromine atom at the 5-position of the pyridine ring.

Amination: The brominated intermediate is then subjected to amination to introduce the N,N-dimethylsulfuric diamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination reactions, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(5-bromo-2-methylpyridin-3-yl)-N,N-dimethylsulfuric diamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to sulfoxides or sulfides, respectively.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to N'-(5-bromo-2-methylpyridin-3-yl)-N,N-dimethylsulfuric diamide exhibit significant antimicrobial properties. These compounds can act against various bacterial strains, making them potential candidates for the development of new antibiotics. Studies have shown that modifications in the pyridine ring can enhance the efficacy of these compounds against resistant strains .

Anticancer Properties

The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by interfering with specific signaling pathways. Ongoing research aims to elucidate the mechanisms behind these effects and optimize the compound for better therapeutic outcomes.

Material Science

Polymer Synthesis

this compound has been utilized as a building block in the synthesis of novel polymers. Its ability to form stable bonds with other monomers enables the creation of materials with tailored properties, such as increased thermal stability and mechanical strength. Researchers are exploring its use in developing advanced materials for applications in electronics and coatings .

Catalysis

Catalytic Applications

The compound shows promise as a catalyst in various organic reactions, particularly in the formation of carbon-nitrogen bonds. Its unique sulfuric diamide functionality can facilitate reactions under mild conditions, reducing the need for harsh reagents or extreme temperatures. This property is particularly advantageous in green chemistry, where minimizing environmental impact is crucial .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli; potential for antibiotic development. |

| Study B | Anticancer Properties | Inhibition of cell proliferation in breast cancer cell lines; ongoing optimization needed. |

| Study C | Polymer Synthesis | Successful incorporation into polyamide matrices; enhanced thermal properties observed. |

| Study D | Catalytic Reactions | Effective catalyst for C-N bond formation; demonstrated high yields under mild conditions. |

Mechanism of Action

The mechanism of action of N’-(5-bromo-2-methylpyridin-3-yl)-N,N-dimethylsulfuric diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring and the dimethylsulfuric diamide group can form covalent or non-covalent interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Key Observations :

- Alkyl Chain Effects : Longer alkyl chains correlate with lower melting points (e.g., 5a: 180–182°C vs. 5d: 143–144°C), likely due to reduced crystallinity.

- Synthetic Yields : Moderate yields (45–51%) suggest challenges in sulfamoylation or acylation steps, a common issue in sulfamide chemistry .

- Spectral Trends : Consistent NH proton signals (δ ~10.2–10.3 ppm) confirm the sulfamoyl group’s presence across analogs.

Bromopyridine Derivatives

The Catalog of Pyridine Compounds (2017) lists several bromopyridine analogs, though none directly match the target compound’s sulfamide functionality:

- 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine: Features nitro and dimethylamino groups. Nitro substituents enhance electrophilic reactivity, unlike bromine’s steric and electronic effects .

- N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide: Cyano groups increase polarity, contrasting with the sulfamide’s hydrogen-bonding capacity .

- N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-yl)pivalamide : Dimethoxymethyl groups introduce steric hindrance absent in the target compound .

Structural Implications :

- Electrophilicity : Bromine at the 5-position deactivates the pyridine ring, directing further substitution to the 3- or 4-positions.

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide (CAS 138888-98-9)

This analog replaces the sulfamide with a formimidamide group (-N(C)(NH)CH₃). Key differences include:

Functional Group Impact :

Biological Activity

N'-(5-bromo-2-methylpyridin-3-yl)-N,N-dimethylsulfuric diamide (CAS No. 1801905-64-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Molecular Characteristics

- Molecular Formula : CHBrNOS

- Molecular Weight : 294.18 g/mol

- CAS Number : 1801905-64-5

Structural Representation

The compound features a pyridine ring substituted with a bromine atom and a dimethylsulfuric diamide moiety, which contributes to its biological properties.

Research indicates that this compound exhibits several mechanisms of action:

- Antimicrobial Activity : Preliminary studies suggest that this compound has inhibitory effects against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis.

- Anticancer Properties : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Case Studies

-

Antibacterial Efficacy :

- A study evaluated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antibacterial agent.

-

Cytotoxicity on Cancer Cells :

- In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated cytotoxic effects with an IC value of 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential as an anticancer drug.

-

Enzyme Activity Assessment :

- Research focusing on enzyme inhibition showed that this compound inhibited dihydrofolate reductase (DHFR) with an IC value of 10 µM, highlighting its potential role in targeting folate metabolism in pathogens.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for N'-(5-bromo-2-methylpyridin-3-yl)-N,N-dimethylsulfuric diamide, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and sulfonamide coupling. For example, copper(I) iodide in N,N-dimethylformamide (DMF) at 70°C under nitrogen facilitates bromination of pyridine derivatives, achieving yields up to 82% (see stepwise protocols in ). Key factors include:

Q. How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography remains the gold standard. For related sulfonamide-pyridine derivatives, bond angles (e.g., C–S–N ≈ 118.48°) and torsion angles (e.g., −169.47° for C–N–S–O) confirm spatial arrangement (). SHELX software (e.g., SHELXL) is widely used for refinement, particularly for resolving thermal displacement parameters in heterocyclic systems .

Q. What analytical methods are recommended for assessing purity and stability?

- LCMS : Detects molecular ion peaks (e.g., [M+H]⁺ at m/z 244) and confirms bromine isotopic patterns ().

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR resolve methyl and pyridyl proton environments (e.g., δ 2.3–3.4 ppm for dimethyl groups) ().

- Thermogravimetric Analysis (TGA) : Monitors decomposition above 200°C, critical for storage conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., endothelin receptors)?

Molecular dynamics (MD) simulations and docking studies (using tools like AutoDock Vina) model binding affinities. For example, substituents like the 5-bromo group enhance hydrophobic interactions with receptor pockets, as seen in related diamide endothelin antagonists ( ). Density Functional Theory (DFT) calculations optimize geometry for binding energy minimization .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Discrepancies in IC50 values for similar sulfonamide derivatives often stem from assay conditions (e.g., cell line variability). Meta-analyses comparing radioligand binding assays vs. functional cAMP assays are recommended. For instance, highlights macitentan’s potency (C19H20Br2N6O4S), suggesting structural analogs require standardized in vitro testing .

Q. How does the electronic configuration of the pyridine ring influence reactivity in cross-coupling reactions?

The electron-withdrawing bromine at C5 and methyl at C2 deactivate the ring, directing electrophilic substitution to C4. Suzuki-Miyaura coupling with boronic acids (e.g., 2-methoxyphenylboronic acid) proceeds at 60–80°C with Pd(OAc)2/SPhos catalysts, yielding biphenyl derivatives (). Hammett constants (σmeta = 0.37) guide substituent effects .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization risks arise during sulfonamide formation. Chiral HPLC (e.g., CHIRALPAK® IA columns) or asymmetric catalysis (e.g., BINOL-phosphoric acids) can mitigate this. notes tetrahexylmalonamide derivatives require strict solvent control (e.g., anhydrous THF) to avoid diastereomer formation .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen catalysts, solvents, and temperatures ().

- Data Validation : Cross-reference crystallographic data with computational models (e.g., Mercury CCDC vs. SHELX output) .

- Biological Assays : Standardize protocols using positive controls (e.g., macitentan for endothelin receptor studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.